Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate with formic acid, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate, while reduction can produce 3-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-5-carboxylate.
Scientific Research Applications
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar triazole ring but with different substituents, leading to variations in its chemical and biological properties.
Ethyl 2-hydroxy-3-phenylpropanoate: Although structurally different, this compound shares some functional groups and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole class, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O3, with a molecular weight of approximately 233.22 g/mol. The structure features a hydroxyl group at the 2-position on the phenyl ring and an ethyl ester functional group at the 5-position of the triazole ring.
Antifungal and Antibacterial Properties
Compounds within the triazole family are often recognized for their antifungal and antibacterial properties. This compound has demonstrated significant activity against various microbial strains. Studies indicate that derivatives of this compound can inhibit specific enzymes or pathways critical for microbial growth and proliferation .
Anti-inflammatory and Anticancer Activities
Research has also suggested that similar triazole derivatives may possess anti-inflammatory and anticancer activities. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The general synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the hydroxyl group via electrophilic substitution.
- Esterification to obtain the final ethyl ester product.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Studies : A series of derivatives were synthesized and tested against several phytopathogenic fungi. Results showed moderate to excellent antifungal activities compared to standard antifungal agents .
- Molecular Docking Studies : Investigations into binding affinities with various biological targets were conducted using molecular docking simulations. These studies revealed that certain derivatives could form significant interactions with target proteins involved in disease processes .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Hydroxyl group at the 2-position on phenol | Potential for enhanced biological activity |
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate | Hydroxyl group at the 3-position on phenol | Different biological activity profile |
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group at the 5-position | Enhanced lipophilicity |
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-5-3-4-6-8(7)15/h3-6,15H,2H2,1H3,(H,12,13,14) |
InChI Key |
GPQZEWMWNLTQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2O |
Origin of Product |
United States |
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